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Compound of Interest

3-Amino-3-(furan-2-yl)propanoic
Compound Name: d
aci

Cat. No.: B1269790

An In-depth Technical Guide to the Physical Characteristics of 3-Amino-3-(furan-2-
yl)propanoic acid

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the precise
characterization of novel chemical entities is the bedrock upon which innovation is built. 3-
Amino-3-(furan-2-yl)propanoic acid, a 3-amino acid incorporating the furan scaffold,
represents a class of compounds with significant potential as a chiral building block for
peptidomimetics and other bioactive molecules.[1] Its structure, combining an aromatic
heterocycle with an amino acid backbone, imparts unique conformational constraints and
potential biological interactions. This guide moves beyond a simple recitation of data, offering a
senior application scientist's perspective on not just the what, but the why and how of its
physical characterization. We will delve into the expected spectroscopic signatures,
physicochemical properties, and the robust experimental methodologies required to validate
them, providing a comprehensive framework for researchers in the field.

Molecular Identity and Structural Framework

The foundational step in characterizing any compound is to establish its unequivocal identity. 3-
Amino-3-(furan-2-yl)propanoic acid is registered under CAS Number 73456-99-2.[2] Its
molecular structure dictates its chemical behavior and physical properties.
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e |[UPAC Name: 3-amino-3-(furan-2-yl)propanoic acid[2]
e Molecular Formula: C7HoNOs|[2]
e Synonyms: 3-(2-Furyl)-beta-alanine, 3-amino-3-(2-furyl)propanoic acid[2]

The molecule's architecture, featuring a chiral center at the C3 position adjacent to the furan
ring, is pivotal. This chirality implies that enantiomeric forms exist, a critical consideration in
drug development where stereoisomers can have vastly different pharmacological profiles.

Figure 1: 2D Structure of 3-Amino-3-(furan-2-yl)propanoic acid.

Core Physicochemical Properties (Computed)

While experimental data for this specific molecule is sparse in publicly available literature,
computational models provide valuable, predictive insights into its behavior. These properties
are essential for designing experimental conditions, such as selecting appropriate solvent
systems for reactions or analytical methods.
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Property Value

Significance for
Source
Drug Development

Molecular Weight 155.15 g/mol

Fundamental for all
stoichiometric

calculations and [2]
formulation

development.

Exact Mass 155.058243149 Da

Crucial for high-

resolution mass
spectrometry (HRMS) [2]
to confirm elemental

composition.

XLogP3 2.9

Predicts the
compound's
lipophilicity. A negative
value strongly
suggests high water
solubility and low
permeability across
lipid membranes, a
key factor in oral

bioavailability.

Topological Polar
Surface Area (TPSA)

76.5 A2

Estimates the surface

area of polar atoms. A

value below 140 Az is

often associated with

good cell permeability, [2]
although the low

XLogP might be a

more dominant factor

here.

Hydrogen Bond 2

Donors

The -NHz and -OH [2]
groups can donate

hydrogen bonds,
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influencing solubility

and receptor binding.

The furan oxygen,

carbonyl oxygen, and
Hydrogen Bond
4 hydroxyl oxygen can [2]
Acceptors
accept hydrogen

bonds.

Spectroscopic Signature: A Predictive Analysis

Spectroscopy is the definitive tool for structural elucidation. Based on the known functional
groups (furan, secondary amine, carboxylic acid), we can predict the key features of its NMR,
IR, and Mass spectra. This predictive exercise is a critical skill for any research scientist,
guiding data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the carbon and hydrogen framework.
e 1H NMR: The proton spectrum is expected to be complex and highly informative.

o Furan Protons (& 6.0-7.5 ppm): The furan ring should display three distinct signals. The
proton at C5 (adjacent to the substituent) would likely appear as a doublet of doublets,
coupled to the other two furan protons. The protons at C3 and C4 will also be multiplets.
For example, in similar structures, furan protons appear in the 6 6.0-7.4 ppm range.[3]

o Chiral Methine Proton (CH-N, & ~4.5 ppm): The proton on the chiral carbon (C3) is
expected to be a triplet or a doublet of doublets, coupled to the adjacent CHz group. Its
chemical shift is influenced by the adjacent electron-withdrawing furan ring and amino
group. In related 3-aryl-3-furan derivatives, this proton appears as a triplet around 6 4.54

ppm.[3]

o Methylene Protons (-CH2-COOH, & ~2.9-3.2 ppm): The two protons on C2 are
diastereotopic due to the adjacent chiral center. They are expected to appear as two
separate signals, each a doublet of doublets, resulting from both geminal coupling to each
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other and vicinal coupling to the C3 proton. Similar structures show these signals as
distinct doublet of doublets at 4 2.94 and 3.15 ppm.[3]

o Labile Protons (-NHz and -COOH): These protons will appear as broad singlets and their
chemical shift is highly dependent on solvent and concentration. They will readily
exchange with D20, causing their signals to disappear, a key confirmatory test.

e 13C NMR: The carbon spectrum confirms the carbon backbone.

o Carboxyl Carbon (0 ~177 ppm): The C=0 of the carboxylic acid is expected to be the most
downfield signal.[3]

o Furan Carbons (0 ~106-156 ppm): Four signals are expected. The carbon attached to the
propanoic acid chain (C2 of furan) will be significantly downfield (~156 ppm), while the
other three carbons will appear between 106 and 142 ppm.[3]

o Aliphatic Carbons (& ~40-50 ppm): The chiral carbon (C3) and the methylene carbon (C2)
are expected in this range.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional
groups.

o O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from approximately
3300 to 2500 cm~*. This breadth is a hallmark of the hydrogen-bonded O-H group in a
carboxylic acid dimer.[4]

e N-H Stretch (Amine): A moderate absorption, often appearing as a shoulder on the broad O-
H band, is expected in the 3400-3200 cm~1 region.

e C-H Stretch: Absorptions for aromatic (furan) C-H bonds will appear just above 3000 cm™1,
while aliphatic C-H stretches will be just below 3000 cm~1.

e C=0 Stretch (Carboxylic Acid): A strong, sharp absorption is predicted in the range of 1725-
1700 cm~1, characteristic of a saturated carboxylic acid.[4]
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e C-O Stretch (Furan & Acid): Strong bands corresponding to the C-O-C stretch of the furan
ring and the C-O stretch of the acid group are expected between 1300 and 1000 cm™1,

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, offering direct evidence of the
molecular formula and structure.

e Molecular lon Peak: In an electron ionization (EI) experiment, the molecular ion peak (M*)
would be observed at m/z 155.

e High-Resolution Mass Spectrometry (HRMS): This is the gold standard for formula
confirmation. The expected exact mass for the [M+H]* ion is 156.06552, which allows for
unambiguous determination of the elemental composition C7H10NOs*.[2][5]

o Key Fragmentation Patterns: A characteristic fragmentation would be the loss of the carboxyl
group (-COOH, 45 Da) leading to a fragment at m/z 110. Another likely fragmentation is
cleavage between C2 and C3, or benzylic-type cleavage alpha to the furan ring.

Experimental Protocols: A Self-Validating Workflow

Trustworthiness in scientific data comes from robust and verifiable methodology. The following
protocols outline the standard procedures for acquiring the spectroscopic and physical data
discussed.

General Characterization Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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furan-2-yl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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